molecular formula C16H20N4OS B4267727 2-[(2-isobutyl-4-quinolinyl)carbonyl]-N-methylhydrazinecarbothioamide

2-[(2-isobutyl-4-quinolinyl)carbonyl]-N-methylhydrazinecarbothioamide

Cat. No. B4267727
M. Wt: 316.4 g/mol
InChI Key: GDYBYFOMCGTQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-isobutyl-4-quinolinyl)carbonyl]-N-methylhydrazinecarbothioamide, also known as IQ-1S, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. IQ-1S has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in a variety of cellular processes including embryonic development, tissue regeneration, and cancer progression. In

Mechanism of Action

2-[(2-isobutyl-4-quinolinyl)carbonyl]-N-methylhydrazinecarbothioamide inhibits the Wnt/β-catenin signaling pathway by binding to the protein Dishevelled (Dvl), which is a key component of the pathway. Dvl is required for the activation of the pathway, and 2-[(2-isobutyl-4-quinolinyl)carbonyl]-N-methylhydrazinecarbothioamide prevents its activation by disrupting the interaction between Dvl and the Wnt receptor complex.
Biochemical and Physiological Effects:
Inhibition of the Wnt/β-catenin pathway by 2-[(2-isobutyl-4-quinolinyl)carbonyl]-N-methylhydrazinecarbothioamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-[(2-isobutyl-4-quinolinyl)carbonyl]-N-methylhydrazinecarbothioamide has been shown to inhibit cell proliferation and induce apoptosis. In addition, 2-[(2-isobutyl-4-quinolinyl)carbonyl]-N-methylhydrazinecarbothioamide has been shown to promote differentiation of stem cells into specific cell types. 2-[(2-isobutyl-4-quinolinyl)carbonyl]-N-methylhydrazinecarbothioamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(2-isobutyl-4-quinolinyl)carbonyl]-N-methylhydrazinecarbothioamide is its specificity for the Wnt/β-catenin pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation of 2-[(2-isobutyl-4-quinolinyl)carbonyl]-N-methylhydrazinecarbothioamide is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-[(2-isobutyl-4-quinolinyl)carbonyl]-N-methylhydrazinecarbothioamide. One area of interest is the potential application of 2-[(2-isobutyl-4-quinolinyl)carbonyl]-N-methylhydrazinecarbothioamide in tissue engineering and regenerative medicine. 2-[(2-isobutyl-4-quinolinyl)carbonyl]-N-methylhydrazinecarbothioamide has been shown to promote differentiation of stem cells into specific cell types, and further research could explore its potential for enhancing tissue regeneration. Another area of interest is the potential use of 2-[(2-isobutyl-4-quinolinyl)carbonyl]-N-methylhydrazinecarbothioamide in combination with other therapies for the treatment of cancer. Finally, further research could explore the potential of 2-[(2-isobutyl-4-quinolinyl)carbonyl]-N-methylhydrazinecarbothioamide as a therapeutic agent for neurodegenerative diseases.

Scientific Research Applications

2-[(2-isobutyl-4-quinolinyl)carbonyl]-N-methylhydrazinecarbothioamide has been shown to be a potent inhibitor of the Wnt/β-catenin signaling pathway, which is involved in a variety of cellular processes including embryonic development, tissue regeneration, and cancer progression. The Wnt/β-catenin pathway is also involved in the regulation of stem cell self-renewal and differentiation. Therefore, 2-[(2-isobutyl-4-quinolinyl)carbonyl]-N-methylhydrazinecarbothioamide has potential applications in stem cell research, tissue engineering, and regenerative medicine.

properties

IUPAC Name

1-methyl-3-[[2-(2-methylpropyl)quinoline-4-carbonyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-10(2)8-11-9-13(15(21)19-20-16(22)17-3)12-6-4-5-7-14(12)18-11/h4-7,9-10H,8H2,1-3H3,(H,19,21)(H2,17,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYBYFOMCGTQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)NNC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-{[2-(2-methylpropyl)quinolin-4-yl]carbonyl}hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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